molecular formula C19H23NO2S B2665707 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 2034452-54-3

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2665707
CAS RN: 2034452-54-3
M. Wt: 329.46
InChI Key: YSCSTDYPRFRNAY-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide, also known as MTAPA, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. MTAPA is a thioacetamide derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Characterization

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide and its derivatives have been synthesized and characterized for various applications. For instance, a series of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were designed, showcasing the versatility in modifying the core structure for specific applications (Yang Jing, 2010).

Anti-HIV Activity

Compounds derived from naphthalene, including those similar to the mentioned structure, have been studied for their potential anti-HIV properties. A study found new naphthalene derivatives exhibiting inhibitory activity against HIV-1 and HIV-2 in MT-4 cells, highlighting the therapeutic potential of such compounds in antiviral treatment (Nawar S. Hamad et al., 2010).

Crystal Structure Analysis

Research on quinoline derivatives, closely related in structure to the target compound, has led to the discovery of novel co-crystals and salts. These studies are crucial for understanding the molecular interactions and potential pharmaceutical applications of such compounds (A. Karmakar et al., 2009).

Catalytic Synthesis

The compound's derivatives have been synthesized using nano magnetite (Fe3O4) as a catalyst under ultrasound irradiation, demonstrating an efficient method for creating such complex molecules. This approach offers advantages in terms of reaction time, yield, and environmental impact (M. Mokhtary & Mogharab Torabi, 2017).

Anti-Angiogenic Activity

One derivative, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, was identified as a potent inhibitor of aminopeptidase N, exhibiting anti-angiogenic activity. This discovery underscores the potential of such compounds in developing treatments targeting angiogenesis-related diseases (Jiyong Lee et al., 2005).

Density Functional Theory (DFT) Studies

DFT studies on acetamide derivatives, including those structurally related to the compound , have provided insights into their potential as anti-HIV drugs. These computational studies help understand the molecular basis of the compounds' interactions with biological targets, guiding the design of more effective therapeutic agents (M. Oftadeh et al., 2013).

properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-22-19(9-11-23-12-10-19)14-20-18(21)13-16-7-4-6-15-5-2-3-8-17(15)16/h2-8H,9-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCSTDYPRFRNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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